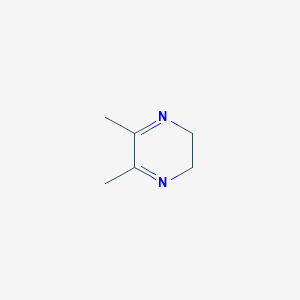










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=N[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[C:15]([CH3:16])=[N:14][CH2:13][CH2:12]N=1.[N+]([C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1)([O-])=O.[C:28](=O)([O-])[O-:29].[K+].[K+]>>[CH2:9]([C:8]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1)[CH3:10].[CH3:28][O:29][C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1.[CH3:28][O:29][C:9]1[CH:12]=[CH:13][N:14]=[C:15]([CH3:16])[CH:10]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CN=C1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NCCN=C1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
90309w
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
33, 1333 (1968) which itself was prepared by the procedure of T
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was not purified
|
|
Type
|
CUSTOM
|
|
Details
|
was reacted directly with phosphorous trichloride in chloroform solution
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=NC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C([N+](=CC1)[O-])C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=N[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[C:15]([CH3:16])=[N:14][CH2:13][CH2:12]N=1.[N+]([C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1)([O-])=O.[C:28](=O)([O-])[O-:29].[K+].[K+]>>[CH2:9]([C:8]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1)[CH3:10].[CH3:28][O:29][C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1.[CH3:28][O:29][C:9]1[CH:12]=[CH:13][N:14]=[C:15]([CH3:16])[CH:10]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CN=C1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NCCN=C1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
90309w
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
33, 1333 (1968) which itself was prepared by the procedure of T
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was not purified
|
|
Type
|
CUSTOM
|
|
Details
|
was reacted directly with phosphorous trichloride in chloroform solution
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=NC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C([N+](=CC1)[O-])C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |